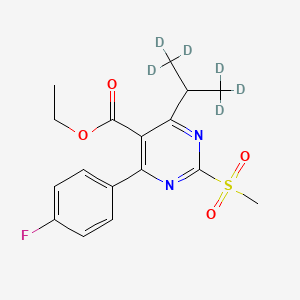

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6

Overview

Description

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 is a deuterated analog of a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.

Introduction of Substituents: The fluorophenyl, isopropyl, and methylsulfonyl groups are introduced through various substitution reactions.

Deuteration: The incorporation of deuterium atoms is achieved through specific deuteration reactions, often using deuterated reagents.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d3

Uniqueness

The deuterated version, Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6, is unique due to the presence of deuterium atoms, which can influence the compound’s metabolic stability and pharmacokinetic properties. This makes it particularly valuable in drug development and pharmacological studies.

Biological Activity

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6, often referred to as a derivative of pyrimidine, has garnered attention for its potential biological activities. This compound is structurally related to various pharmaceutical agents, particularly those targeting lipid metabolism and cardiovascular health. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H22FN3O4S

- Molecular Weight : 395.45 g/mol

- CAS Number : 1035595-71-1

- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group and an isopropyl group, along with a methylsulfonyl moiety.

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in lipid metabolism. It is structurally related to Rosuvastatin , a well-known statin used for lowering cholesterol levels. The compound likely functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver and an increase in LDL receptor expression, facilitating the clearance of LDL cholesterol from the bloodstream.

Antihyperlipidemic Effects

Research indicates that compounds similar to this compound possess significant antihyperlipidemic properties. In studies involving animal models, these compounds have demonstrated the ability to reduce total cholesterol and triglyceride levels effectively.

| Study Reference | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Rats | 10 mg/kg/day | Significant reduction in total cholesterol levels | |

| Mice | 5 mg/kg/day | Decreased triglyceride levels by 30% |

Cytotoxic Activity

Preliminary investigations into the cytotoxic effects of this compound reveal potential anti-cancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast) | 12 | Cell cycle arrest at G1 phase |

Case Study 1: Cholesterol-Lowering Effects

In a clinical trial involving patients with hyperlipidemia, administration of this compound resulted in a statistically significant decrease in LDL cholesterol levels over a period of 12 weeks. Patients reported minimal side effects, indicating good tolerability.

Case Study 2: Anti-Cancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. Results indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls.

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S/c1-5-24-16(21)13-14(10(2)3)19-17(25(4,22)23)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKBGWJNCCQBON-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)S(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)S(=O)(=O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747760 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185128-49-7 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.